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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272

YM511 is a potent and selective, orally active, non-steroidal aromatase inhibitor. It has been
investigated for its potential in treating estrogen-dependent diseases, such as breast cancer
and endometriosis. This document provides a comprehensive overview of YM511, including its
chemical properties, mechanism of action, and the experimental methodologies used to
characterize its activity.

Chemical Structure and Properties

YM511 is chemically known as 4-[[(4-Bromophenyl)methyl]-4H-1,2,4-triazol-4-
ylamino]benzonitrile.[1][2] Its chemical structure is characterized by a central 4-amino-4H-1,2,4-
triazole moiety linked to a benzonitrile group and a bromobenzyl group.

Chemical Structure of YM511:
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Property Value Reference
4[4
Bromophenyl)methyl]-4H-

Chemical Name Phenyb Y [1][2]

1,2,4-triazol-4-

ylamino]benzonitrile

Molecular Formula C16H12BrN5 [11[2][3]
Molecular Weight 354.2 g/mol [2][3]
CAS Number 148869-05-0 [1][2]
Purity >99% (HPLC) [11[2]

- Soluble to 100 mM in DMSO
Solubility _ [2]
and to 25 mM in ethanol

Storage Store at room temperature [11[2]

Mechanism of Action: Aromatase Inhibition

YM511 exerts its pharmacological effect by potently and selectively inhibiting aromatase
(cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to
estrogens.[1][4][5] By blocking aromatase, YM511 effectively reduces the levels of circulating
estrogens, which are crucial for the growth and proliferation of estrogen-receptor-positive (ER+)
cancer cells and the progression of endometriosis.[4][6][7]

The inhibition of aromatase by YM511 is competitive, meaning it competes with the natural
androgen substrates for binding to the active site of the enzyme.[4][5] This leads to a significant
decrease in estrogen production, to levels comparable to those achieved by surgical
ovariectomy.[4]

Signaling Pathway: Impact of Aromatase Inhibition

The primary consequence of YM511's action is the deprivation of estrogen, which profoundly
affects estrogen receptor (ER) signaling pathways in target cells. In ER+ breast cancer cells,
estrogen binding to its receptor triggers a cascade of events leading to cell proliferation and
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survival. By blocking estrogen synthesis, YM511 effectively shuts down this pro-proliferative
signaling.

Furthermore, there is a known interplay between estrogen signaling and growth factor

pathways, such as the Insulin-like Growth Factor 1 (IGF-1) pathway. Aromatase expression and

activity can be stimulated by IGF-1, creating a feedback loop that promotes estrogen-

dependent cell growth. YM511, by inhibiting aromatase, can disrupt this synergistic
relationship.
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Fig. 1: Mechanism of YM511 and its impact on estrogen and IGF-1 signaling pathways.

Quantitative Data on Biological Activity

The potency of YM511 has been quantified in various in vitro and in vivo studies. The half-

maximal inhibitory concentration (IC50) and the effective dose (ED50) are key metrics for its
activity.
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Assay System IC50 / ED50 Reference
Aromatase Inhibition Rat Ovary
) 0.4 nM [1][4]18]
(IC50) Microsomes
Human Placenta
) 0.12 nM [1][4]18]
Microsomes
MCF-7 Human Breast
0.2 nM [7]
Cancer Cells
Inhibition of Cell Testosterone-induced
0.13 nM [1][7118]
Growth (IC50) MCF-7 Cell Growth
Inhibition of DNA Testosterone-induced
) 0.18 nM [7]
Synthesis (IC50) MCF-7 Cells
In vivo Estradiol PMSG-stimulated Rat
0.002 mg/kg [4]

Reduction (ED50)

Ovary

Experimental Protocols

The characterization of YM511's biological activity relies on standardized experimental

protocols. Below are detailed methodologies for the key assays cited.

Aromatase Inhibition Assay using Microsomes

This assay quantifies the ability of a compound to inhibit the enzymatic activity of aromatase in

a cell-free system using microsomes, which are preparations of the endoplasmic reticulum

where aromatase is located.

1. Preparation of Microsomes:

e Ovarian tissue from rats or human placental tissue is homogenized in a cold buffer (e.g.,

phosphate buffer with sucrose and protease inhibitors).

e The homogenate is subjected to differential centrifugation to isolate the microsomal fraction.

The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Assay Procedure:
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e The reaction mixture is prepared in a 96-well plate and contains:

o

Microsomal protein (e.g., 10-50 ug)

[¢]

A source of NADPH (e.g., an NADPH-regenerating system)

[¢]

The androgen substrate, typically [13-3H]-androst-4-ene-3,17-dione.

[e]

YM511 at various concentrations.

e The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified
time (e.g., 10-30 minutes).

e The reaction is stopped by the addition of an organic solvent (e.g., chloroform).

e The amount of tritiated water ([3H]z0) released during the aromatization reaction is
proportional to the enzyme activity. This is separated from the labeled substrate by a
charcoal-dextran suspension and quantified using liquid scintillation counting.

e The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of
the YM511 concentration.

MCEF-7 Cell Proliferation Assay

This cell-based assay assesses the effect of YM511 on the proliferation of estrogen-dependent
breast cancer cells (MCF-7) stimulated by an androgen precursor.

1. Cell Culture:

e MCEF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with
fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO..

e For the assay, cells are switched to a medium containing charcoal-stripped FBS to remove
endogenous steroids.

2. Assay Procedure:
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o Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and
allowed to attach overnight.

o The medium is then replaced with a fresh steroid-depleted medium containing testosterone
(e.g., 10 nM) as the aromatase substrate, along with varying concentrations of YM511.

e The cells are incubated for a period of 4-6 days, with the medium and treatments being
refreshed mid-incubation.

o Cell proliferation is quantified using a suitable method, such as the MTT assay, which
measures the metabolic activity of viable cells, or by direct cell counting.

e The IC50 value is determined by analyzing the dose-response curve of YM511's inhibitory
effect on testosterone-stimulated cell growth.

Experimental Workflow

The general workflow for evaluating a potential aromatase inhibitor like YM511 involves a
series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
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Fig. 2: A generalized experimental workflow for the preclinical evaluation of YM511.

In conclusion, YM511 is a meticulously characterized small molecule with high potency and
selectivity for aromatase. Its ability to significantly reduce estrogen levels underscores its
therapeutic potential in managing estrogen-driven pathologies. The experimental
methodologies outlined provide a robust framework for the continued investigation of this and
other aromatase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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